Rugulovasine B is classified as an ergot alkaloid, a group of compounds that are known for their diverse biological effects, including vasoconstriction and effects on neurotransmitter systems. It is specifically produced by the fungus Talaromyces wortmannii, which has been shown to produce various halogenated derivatives of rugulovasines, including rugulovasine A and B, through specific biosynthetic pathways .
The synthesis of rugulovasine B can be approached through several methods, including total synthesis and biosynthetic pathways. One notable method involves an asymmetric total synthesis that employs a divergent strategy to create all stereoisomers of rugulovasines. This process typically includes key reactions such as:
Rugulovasine B has a molecular formula of and features a distinct azepine ring structure. The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations affecting its interaction with biological targets. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used for structural elucidation, confirming the presence of characteristic functional groups and stereocenters .
Rugulovasine B participates in various chemical reactions typical of alkaloids, including:
These reactions are essential for understanding the compound's stability, reactivity, and potential modifications for enhanced biological activity.
The mechanism of action for rugulovasine B involves interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and vascular control. Detailed studies are needed to fully elucidate these mechanisms, including receptor binding assays and in vivo evaluations .
Rugulovasine B exhibits several notable physical properties:
Chemical properties include stability under various pH conditions, susceptibility to oxidation, and reactivity towards nucleophiles due to its electrophilic centers .
Rugulovasine B has potential applications in various scientific fields:
Further research is essential to explore these applications fully, particularly concerning its therapeutic potential and mechanisms of action.
Rugulovasine B is a tetracyclic clavine alkaloid classified within the ergot alkaloid family. Its molecular formula is C₁₆H₁₆N₂O₂, with a molar mass of 268.31 g/mol. Structurally, it features a unique spiro-fused benz[cd]indole-furanone system, comprising a β-carboline core linked to a γ-lactone ring via a spiro carbon (C-5). This configuration creates a chiral center at C-4 and C-5, rendering rugulovasine B stereochemically distinct from its diastereomer rugulovasine A. The trans orientation of the hydrogen atoms at C-4 and C-5 defines rugulovasine B, whereas rugulovasine A adopts a cis configuration [1] [9].
Table 1: Key Chemical Properties of Rugulovasine B
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₂ |
Molar Mass | 268.31 g/mol |
Stereochemistry | (4R,5R)-configuration |
UV Absorption (Ethanol) | 227, 278, 288, 295 nm |
Hydrochloride Salt | C₁₆H₁₆N₂O₂·HCl (CAS: 28510-15-8) |
Hydrochloride Melting Point | 187°C (dec.) |
The compound exists as a racemic mixture under physiological conditions due to interconversion via vinylogous Mannich reaction. This equilibrium complicates isolation, though rugulovasine B is typically isolated as a resinous oil or crystalline hydrochloride salt [1] [9].
Rugulovasine B was first isolated in 1969 by Japanese researchers from Penicillium concavo-rugulosum (later reclassified as Penicillium spp.). Abe and colleagues identified it alongside rugulovasine A as a major metabolite in fungal surface cultures. Initial studies focused on separation techniques, revealing that rugulovasine B crystallized less readily than its cis counterpart [9].
Cole et al. (1976) later resolved the absolute configuration using X-ray crystallography and NMR. They demonstrated the interconversion mechanism: heating either isomer above 60°C generated an equilibrium mixture (~30:70 A:B ratio). Pharmacological screening in the 1970s revealed hypotensive effects in feline models, with rugulovasine B hydrochloride reducing blood pressure at doses of 0.1–1 mg/kg. This spurred interest in its receptor interactions, though full structural characterization required synthetic efforts, culminating in Rebek’s 1980 total synthesis [1] [9].
Rugulovasine B is primarily biosynthesized by filamentous fungi across multiple genera:
Ecologically, rugulovasines occur in diverse niches:
Halogenated derivatives (e.g., 2,8-dichlororugulovasine B) expand structural diversity, formed via FADH₂-dependent halogenases in T. wortmannii when chloride/bromide supplements are provided [5].
Rugulovasine B’s pharmacological profile centers on high-affinity interactions with serotonin receptors:
Table 2: Receptor Binding Affinity of Rugulovasine Stereoisomers
Receptor | (+)-Rugulovasine B Kᵢ (nM) | (−)-Rugulovasine B Kᵢ (nM) | Selectivity vs. Dopamine/Adrenergic Receptors |
---|---|---|---|
5-HT₁A | 15 ± 2 | 150 ± 20 | >100-fold selective |
5-HT₂A | 85 ± 10 | 220 ± 30 | >50-fold selective |
5-HT₂C | 75 ± 8 | 190 ± 25 | >50-fold selective |
Synthetic advances now enable systematic study: Piersanti’s asymmetric synthesis of all four stereoisomers (2022) confirmed (+)-rugulovasine B as the most selective serotonergic agent [3]. This positions it as a:
Its hypotensive effects, though mechanistically unresolved, suggest vasomodulatory applications [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7